molecular formula C21H21F2N3O4S B107681 [(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate CAS No. 166583-12-6

[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate

Numéro de catalogue: B107681
Numéro CAS: 166583-12-6
Poids moléculaire: 449.5 g/mol
Clé InChI: DFWVLCJRFGIRAK-HRAATJIYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C21H21F2N3O4S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound [(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate , often referred to as a key intermediate in the synthesis of Posaconazole , is a triazole antifungal agent. Posaconazole is recognized for its efficacy in preventing invasive fungal infections, particularly in immunocompromised patients. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various fungal pathogens, and relevant research findings.

  • Chemical Formula : C₁₈H₁₈F₂N₄O₄S
  • Molecular Weight : 396.43 g/mol
  • CAS Number : 149809-43-8
  • Appearance : White crystalline solid

The primary mechanism of action for triazole antifungals, including the compound , involves the inhibition of lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to cell death.

Antifungal Spectrum

Research indicates that this compound exhibits broad-spectrum antifungal activity. The following table summarizes its efficacy against various fungal pathogens:

Fungal PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.25 - 1 µg/mL
Aspergillus fumigatus0.125 - 0.5 µg/mL
Cryptococcus neoformans0.5 - 2 µg/mL
Fusarium solani0.25 - 1 µg/mL

Case Studies

  • Study on Immunocompromised Patients :
    A clinical study involving hematopoietic stem cell transplant patients demonstrated that Posaconazole significantly reduced the incidence of invasive fungal infections caused by Aspergillus and Candida species when administered as a prophylactic treatment.
  • In Vitro Studies :
    Laboratory studies have shown that the compound effectively inhibits biofilm formation of Candida albicans, which is critical for its pathogenicity in immunocompromised hosts.

Safety and Toxicity

While the antifungal activity is well-documented, safety profiles indicate that triazole compounds may have hepatotoxic effects. Monitoring liver function tests is recommended during treatment with Posaconazole and its intermediates.

Applications De Recherche Scientifique

Antifungal Activity

The primary application of this compound lies in its antifungal activity. Research has shown that triazole derivatives exhibit significant effectiveness against a variety of fungal pathogens. The incorporation of the triazole moiety is crucial for its mechanism of action, which typically involves the inhibition of ergosterol biosynthesis—a key component of fungal cell membranes.

Case Studies

  • In Vitro Antifungal Efficacy :
    • A study demonstrated that triazole compounds similar to this one showed comparable antifungal activity to established drugs like ketoconazole and fluconazole against Candida species. The synthesized compounds were evaluated using broth microdilution methods, revealing effective minimum inhibitory concentrations (MICs) .
  • Mechanism of Action :
    • Research indicated that compounds containing the triazole structure disrupt ergosterol biosynthesis in fungi. For instance, a specific derivative exhibited a concentration-dependent inhibition of ergosterol production in Candida albicans, leading to membrane damage and cell death .

Structure-Activity Relationship (SAR)

The antifungal activity of triazole derivatives is influenced by their structural characteristics. Variations in substituents on the benzimidazole and phenyl rings have been shown to significantly affect their biological activity. For example:

  • Fluoro and Chloro Substituents : The presence of halogen substituents at specific positions on the phenyl ring enhances antifungal potency.
  • Triazole Ring Modifications : Methyl or ethyl substitutions at the N-4 position of the triazole do not significantly alter biological activity but may affect solubility and bioavailability .

Pharmaceutical Formulations

The compound can be incorporated into various pharmaceutical formulations aimed at treating fungal infections. Its stability under different conditions and compatibility with other excipients makes it suitable for development into oral or topical dosage forms.

Potential Formulations:

  • Topical Creams : For localized treatment of skin fungal infections.
  • Oral Tablets : For systemic treatment of invasive fungal infections.

Propriétés

IUPAC Name

[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWVLCJRFGIRAK-HRAATJIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C[C@@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.